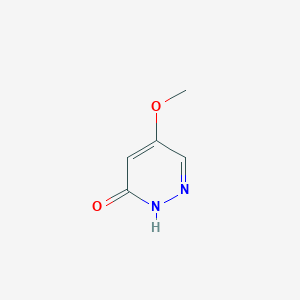

5-Methoxypyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRILSJUKEHQBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356228 | |

| Record name | 5-METHOXYPYRIDAZIN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123696-01-5 | |

| Record name | 5-METHOXYPYRIDAZIN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxypyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 5-Methoxypyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document includes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic route.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from maleic anhydride. The pathway involves the formation of the pyridazine ring system, followed by functional group manipulations to introduce the desired methoxy substituent.

Experimental Protocols

Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)

Reaction: Maleic anhydride is reacted with hydrazine hydrate to form the pyridazine ring.

Procedure:

-

To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, hydrazine hydrate (1.0-1.2 eq) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford maleic hydrazide.

| Reactant | Molar Eq. |

| Maleic Anhydride | 1.0 |

| Hydrazine Hydrate | 1.0 - 1.2 |

Typical Yield: 85-95%

Step 2: Synthesis of 3,5-Dichloropyridazine

Reaction: Maleic hydrazide is chlorinated using a strong chlorinating agent like phosphorus oxychloride.

Procedure:

-

Maleic hydrazide (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl₃, 3.0-5.0 eq) with stirring.

-

The mixture is heated to reflux for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to give 3,5-dichloropyridazine.[1][2]

| Reactant | Molar Eq. |

| Maleic Hydrazide | 1.0 |

| Phosphorus Oxychloride | 3.0 - 5.0 |

Typical Yield: 70-80%

Step 3: Synthesis of 3-Chloro-5-methoxypyridazine

Reaction: Selective nucleophilic substitution of one chlorine atom in 3,5-dichloropyridazine with a methoxy group.

Procedure:

-

3,5-Dichloropyridazine (1.0 eq) is dissolved in anhydrous methanol.

-

A solution of sodium methoxide (1.0-1.1 eq) in methanol is added dropwise at a controlled temperature (e.g., 0-10 °C) to favor monosubstitution.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield 3-chloro-5-methoxypyridazine. Further purification can be achieved by column chromatography.

| Reactant | Molar Eq. |

| 3,5-Dichloropyridazine | 1.0 |

| Sodium Methoxide | 1.0 - 1.1 |

Typical Yield: 60-75%

Step 4: Synthesis of this compound

Reaction: Hydrolysis of the remaining chlorine atom in 3-chloro-5-methoxypyridazine to a hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form.

Procedure:

-

3-Chloro-5-methoxypyridazine (1.0 eq) is heated in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).

-

For acidic hydrolysis, the compound is refluxed in 2-4 M hydrochloric acid for 6-12 hours.

-

For basic hydrolysis, the compound is refluxed in 1-2 M sodium hydroxide solution for 4-8 hours.

-

After the reaction is complete, the solution is neutralized.

-

The product is extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are dried and concentrated. The crude product is then purified by recrystallization or column chromatography to give this compound.

| Reactant | Molar Eq. |

| 3-Chloro-5-methoxypyridazine | 1.0 |

| Acid or Base | Catalytic/Excess |

Typical Yield: 50-70%

Summary of Quantitative Data

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Maleic Hydrazide | Maleic Anhydride | Hydrazine Hydrate | 85-95 |

| 2 | 3,5-Dichloropyridazine | Maleic Hydrazide | POCl₃ | 70-80 |

| 3 | 3-Chloro-5-methoxypyridazine | 3,5-Dichloropyridazine | Sodium Methoxide | 60-75 |

| 4 | This compound | 3-Chloro-5-methoxypyridazine | HCl or NaOH | 50-70 |

Experimental Workflow

Disclaimer: The provided synthetic pathway and experimental protocols are based on established chemical principles and literature precedents for similar compounds. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Unraveling the Therapeutic Potential of 5-Methoxypyridazin-3(2H)-one: A Technical Guide to its Putative Mechanisms of Action

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound 5-Methoxypyridazin-3(2H)-one. While direct experimental data on this specific molecule is not yet available, this document synthesizes current knowledge of structurally related pyridazin-3(2H)-one derivatives to build a robust hypothesis for its biological activity. This whitepaper is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents.

The pyridazin-3(2H)-one scaffold is a well-established pharmacophore known for a diverse range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The specific biological target of a pyridazinone derivative is largely determined by the nature and position of its substituents. The presence of a methoxy group at the 5-position of the pyridazinone ring in this compound suggests the potential for interaction with specific biological targets, drawing parallels from extensively studied analogs.

This guide will focus on two of the most prominent and well-documented mechanisms of action for substituted pyridazinones: inhibition of cyclooxygenase-2 (COX-2) and inhibition of tyrosine kinases .

Postulated Mechanism of Action 1: Selective COX-2 Inhibition

A significant number of pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibition is a validated therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data from Structurally Related COX-2 Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyridazinone derivatives, demonstrating the potential for this scaffold to achieve high potency and selectivity for COX-2.

| Compound ID | Structure | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | Reference Drug | 320 | 17.79 | 17.98 | [1] |

| Indomethacin | Reference Drug | 220 | - | - | [1] |

| Compound 3g | Pyridazinone Derivative | >50,000 | 43.84 | >1140 | [2] |

| Compound 6a | Pyridazinone Derivative | >50,000 | 53.01 | >943 | [2] |

| Compound 9a | Pyridazinone Derivative | - | 15.50 | - | [1] |

| Compound 16b | Pyridazinone Derivative | - | 16.90 | - | [1] |

| Compound 6b | Pyridazine Derivative | 1.14 µM | 0.18 µM | 6.33 | [3] |

Signaling Pathway

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

-

96-well microplates

-

-

Procedure:

-

Add reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations to the wells of a microplate.

-

Include a vehicle control (DMSO) and a positive control (known inhibitor).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][2][3]

-

Postulated Mechanism of Action 2: Tyrosine Kinase Inhibition

The pyridazinone scaffold is also a key feature in several classes of tyrosine kinase inhibitors, which are crucial in cancer therapy. These inhibitors target the ATP-binding site of kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The methoxy group can play a significant role in the binding affinity and selectivity of these inhibitors.

Quantitative Data from Structurally Related Tyrosine Kinase Inhibitors

The following table presents the inhibitory activity of pyridazinone-based compounds against various tyrosine kinases, illustrating the potential of this chemical class in oncology.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Foretinib | c-Met | - | [4] |

| Compound 15a | c-Met | 2.15 | [4] |

| Compound 22 (MSC2156119) | c-Met | - | [5] |

| Compound 1 | CSK | - | [4] |

| Compound 13 | CSK | - | [4] |

| Compound 8 | BTK | 2.1 | [6] |

| Ibrutinib | BTK | 2.0 | [6] |

| TPX-0022 | c-Met | 2.7 | [7] |

| Compound 1 (DS21360717) | FER | 0.5 | [8] |

Signaling Pathway

Experimental Protocols

In Vitro Tyrosine Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on the activity of a specific tyrosine kinase.

-

Materials:

-

Recombinant human tyrosine kinase (e.g., c-Met, VEGFR-2)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

ATP (Adenosine triphosphate)

-

Synthetic peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (this compound) and reference inhibitors (e.g., Sunitinib, Foretinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Dispense the test compound at various concentrations into the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the tyrosine kinase enzyme to all wells except for the "no enzyme" control.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit. This involves a two-step process: first, deplete the remaining ATP, and second, convert the generated ADP to ATP and measure the light output via a luciferase reaction.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

-

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, the extensive research on the pyridazinone scaffold provides a strong foundation for hypothesizing its biological targets. The potential for this compound to act as a selective COX-2 inhibitor or a tyrosine kinase inhibitor warrants further investigation.

Future research should focus on a systematic in vitro screening of this compound against a panel of kinases and cyclooxygenase enzymes to identify its primary biological target(s). Subsequent cell-based assays will be crucial to confirm its activity in a more physiological context. The data presented in this guide, derived from closely related analogs, offers a valuable starting point for these investigations and underscores the therapeutic potential of this promising chemical scaffold.

References

- 1. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Chemical Properties of 5-Methoxypyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectral characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Methoxy-2-methylpyridazin-3(2H)-one | Notes |

| CAS Number | Not definitively found | 14628-58-1 | The CAS number for the parent compound is not consistently reported. |

| Molecular Formula | C₅H₆N₂O₂ | C₆H₈N₂O₂ | |

| Molecular Weight | 126.11 g/mol | 140.14 g/mol | |

| Melting Point | Data not available | Data not available | Expected to be a solid at room temperature. |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Data not available | Likely soluble in polar organic solvents. |

| pKa | Data not available | Data not available | The pyridazinone ring exhibits both acidic and basic properties. |

Synthesis

A documented synthetic route to a derivative of this compound involves its use as a starting material for the synthesis of 3-chloro-5-methoxypyridazine. This indicates that this compound can be synthesized, likely through the condensation of a suitable dicarbonyl compound with hydrazine or a hydrazine derivative, followed by methoxylation.

Experimental Protocol: Synthesis of 3-chloro-5-methoxypyridazine from this compound

This protocol describes a reaction where this compound is a reactant, implying its prior synthesis.

-

Reactants:

-

This compound (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess)

-

-

Procedure:

-

Suspend this compound in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 3-chloro-5-methoxypyridazine.

-

DOT Diagram: Synthesis of 3-chloro-5-methoxypyridazine

Caption: Reaction scheme for the synthesis of 3-chloro-5-methoxypyridazine.

Reactivity

The chemical reactivity of this compound is characterized by the functionalities present in its structure: the pyridazinone ring, the methoxy group, and the lactam-lactim tautomerism.

-

N-Alkylation/Acylation: The nitrogen atom in the pyridazinone ring can be alkylated or acylated to introduce various substituents.

-

Electrophilic Aromatic Substitution: The pyridazinone ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

-

Nucleophilic Substitution: The methoxy group can potentially be displaced by strong nucleophiles under specific conditions.

-

Chlorination: As demonstrated in the synthesis of 3-chloro-5-methoxypyridazine, the hydroxyl group in the lactim tautomer can be replaced by a chlorine atom using reagents like phosphorus oxychloride.

DOT Diagram: Reactivity of this compound

Caption: Key chemical reactions of this compound.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridazinone ring. - A singlet for the methoxy group protons (~3.8-4.0 ppm). - A broad singlet for the N-H proton. |

| ¹³C NMR | - Carbonyl carbon signal (~160-170 ppm). - Aromatic carbon signals. - Methoxy carbon signal (~55-60 ppm). |

| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹). - C=O stretching vibration (~1650-1700 cm⁻¹). - C-O-C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₅H₆N₂O₂ (126.04 g/mol ). |

Biological Activity and Potential Applications

The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyridazinone have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Antihypertensive

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

The methoxy substituent on the pyridazinone ring of this compound can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its biological activity or modulating its target selectivity. Further research is warranted to explore the specific biological profile of this compound.

DOT Diagram: Potential Biological Activities of Pyridazinone Derivatives

Caption: Diverse biological activities associated with the pyridazinone scaffold.

Conclusion

This compound is a pyridazinone derivative with potential for further investigation in the field of medicinal chemistry. While a complete set of its chemical and physical properties is not yet fully documented in publicly accessible databases, this guide provides a foundational understanding based on available synthetic data and the known characteristics of the pyridazinone class. The synthetic accessibility and the versatile reactivity of this compound make it an attractive scaffold for the development of novel therapeutic agents. Further detailed experimental characterization is necessary to fully elucidate its properties and unlock its potential in drug discovery.

A Technical Guide to the Biological Activity of 5-Methoxypyridazin-3(2H)-one Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] This technical guide focuses on derivatives featuring a methoxy group at the 5-position, exploring their synthesis, biological activities, and mechanisms of action. These compounds have shown promise in several therapeutic areas, including cardiovascular disease, oncology, and inflammation.

Cardiovascular Activity: Vasodilation and Cardiotonic Effects

Pyridazinone derivatives are well-regarded for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[1][4] Certain derivatives act as potent vasorelaxants, often by modulating the endothelial nitric oxide synthase (eNOS) pathway.

| Derivative/Compound | Target/Assay | Quantitative Data | Reference |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative (Compound 9) | Vasodilatory Action | IC50 = 0.051 µM | [1] |

| N,O-dibenzyl derivative (Compound 10) | Vasodilatory Action | IC50 = 35.3 µM | [1] |

| 4-methoxyphenyl hydrazide derivative (Compound 18) | Vasodilating Activity (Rat thoracic aortic rings) | EC50 = 1.204 µM | [1] |

| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one (Compound A) | Antihypertensive Activity | More potent than hydralazine | [5] |

| Pyridazin-3-one series 4f | Vasorelaxant Activity (Rat thoracic aorta) | EC50 = 0.0136 µM | [6] |

| Pyridazin-3-one series 4h | Vasorelaxant Activity (Rat thoracic aorta) | EC50 = 0.0117 µM | [6] |

| Pyridazin-3-one series 5d | Vasorelaxant Activity (Rat thoracic aorta) | EC50 = 0.0053 µM | [6] |

| Pyridazin-3-one series 5e | Vasorelaxant Activity (Rat thoracic aorta) | EC50 = 0.0025 µM | [6] |

| 4-methylamino-7-(...)-quinazoline (Compound 36) | Inotropic Activity (Anesthetized dogs) | Relative Potency = 2.11 (milrinone = 1) | [7] |

Several pyridazin-3-one derivatives exert their vasorelaxant effects by upregulating the expression of endothelial nitric oxide synthase (eNOS). This enzyme is critical for the production of nitric oxide (NO), a potent vasodilator. The increased production of NO leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.

Caption: eNOS modulation pathway by pyridazinone derivatives.

-

Assay: Evaluation of vasorelaxant activity on isolated pre-contracted rat thoracic aorta.

-

Procedure:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution.

-

The aorta is cut into rings (2-3 mm) and mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

The aortic rings are pre-contracted with phenylephrine (1 µM).

-

Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.

-

Changes in isometric tension are recorded using a force-displacement transducer.

-

The vasorelaxant effect is expressed as the percentage of relaxation of the phenylephrine-induced contraction. EC50 values are calculated from the concentration-response curves.[6]

-

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][8] The mechanisms of action are diverse and can include the inhibition of critical enzymes like topoisomerases, interaction with DNA, and induction of apoptosis.[9][10] Specifically, chlorinated pyridazin-3(2H)-ones have been identified as novel anti-cancer agents.[11]

| Derivative/Compound | Cell Line | Assay | Quantitative Data (IC50) | Reference |

| Piperazinyl-methyl-3(2H)pyridazinone (3a) | A549 (Lung) | MTT | 36.79 µM | [8] |

| Piperazinyl-methyl-3(2H)pyridazinone (3a) | DLD-1 (Colon) | MTT | 45.43 µM | [8] |

| Unsubstituted pyridazine (DCPYR) | MAC 16 (Murine Colon) | In vivo | 53% tumor growth inhibition at 50mg/kg | [11] |

| Acetamido-furanone (AAF) | MAC 13 / MAC 16 | In vitro | 18.4 µM | [11] |

| Phenanthridine derivative (8a) | MCF-7 (Breast) | MTT | 0.28 µM | [10] |

| 1,5-Benzodiazepin-2-one derivative (3b) | HepG-2 (Liver) | MTT | 6.13 µM | [12] |

| 1,5-Benzodiazepin-2-one derivative (3b) | HCT-116 (Colon) | MTT | 9.18 µM | [12] |

| 1,5-Benzodiazepin-2-one derivative (3b) | MCF-7 (Breast) | MTT | 7.86 µM | [12] |

A common mechanism for the anticancer effect of these derivatives is the induction of apoptosis (programmed cell death). This can be triggered through various signaling cascades, often involving the inhibition of key survival proteins or the activation of pro-apoptotic factors, leading to cell cycle arrest and eventual cell death.

Caption: General workflow for apoptosis induction.

-

Objective: To assess the effect of the test compound on the viability and metabolic activity of cancer cells.[13]

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[13]

-

Procedure:

-

Seed cancer cell lines (e.g., A549, DLD-1, MCF-7) in 96-well plates at a density of 5x10^3 cells/well.[8]

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of the pyridazinone derivatives (e.g., ranging from 6.25 µM to 200 µM) for a specified period (e.g., 72 hours).[8]

-

After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Anti-inflammatory and Antimicrobial Activities

Derivatives of the pyridazinone core have also been investigated for their anti-inflammatory and antimicrobial properties.[3][14][15] The anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenase (COX), while the antimicrobial activity is tested against a range of bacteria and fungi.[3][14]

| Derivative/Compound | Target/Assay | Quantitative Data | Reference |

| [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetic acid amides | Analgesic & Anti-inflammatory | Equipotent to aspirin (analgesic) and indomethacin (anti-inflammatory) | [3] |

| 5,6-bis(4-methoxyphenyl)-pyridazi-3(2H)-one derivative | IL-1β Production Inhibition (LPS-stimulated HL-60 cells) | Potent inhibitory activity, with the 4-chlorocinnamyl derivative being most potent | |

| Various Pyrimidine derivatives | Antimicrobial Activity (Inhibition zone in mm/mg) | Active against E. coli, B. subtilis, C. albicans | [14] |

The general workflow for screening compounds for biological activity involves a tiered approach, starting from synthesis and moving through in vitro and potentially in vivo testing.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]

- 9. Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarena.com [scholarena.com]

- 12. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: 5-Methoxypyridazin-3(2H)-one and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound 5-Methoxypyridazin-3(2H)-one. Following a comprehensive search of chemical databases and scientific literature, it has been determined that a specific, registered CAS (Chemical Abstracts Service) number for this compound is not publicly available. The absence of a unique CAS identifier significantly limits the retrieval of detailed experimental protocols, quantitative data, and established biological pathways directly associated with this specific molecule.

This document aims to provide valuable context by summarizing available information on closely related and well-characterized pyridazinone derivatives. These analogs share the core pyridazinone scaffold and may offer insights into the potential properties and activities of this compound.

Part 1: The Target Compound - this compound

A definitive CAS number for this compound could not be identified. Consequently, no specific experimental data, quantitative analysis, or established signaling pathways can be provided for this exact compound. The chemical structure is presented below based on its IUPAC name.

Chemical Structure:

Caption: Proposed structure of this compound.

Part 2: Characterized Analogs of this compound

To facilitate research in this area, this section details the properties and available data for structurally similar pyridazinone compounds.

4-Chloro-5-methoxypyridazin-3(2H)-one

This compound is a chlorinated analog of the target molecule.

Table 1: Physicochemical Properties of 4-Chloro-5-methoxypyridazin-3(2H)-one

| Property | Value | Source |

| CAS Number | 63910-43-0 | [1] |

| Molecular Formula | C₅H₅ClN₂O₂ | |

| Molecular Weight | 160.56 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 185-189 °C |

Experimental Protocols:

Detailed experimental protocols for the synthesis and reactions of 4-Chloro-5-methoxypyridazin-3(2H)-one are often proprietary to chemical suppliers and are not extensively published in public literature. However, general synthetic routes for chloropyridazinones can be found in organic chemistry literature.

Logical Relationship: Synthesis of Pyridazinone Core

The synthesis of the pyridazinone ring system often involves the condensation of a γ-ketoacid with hydrazine, followed by functional group interconversions to introduce substituents like the methoxy and chloro groups.

Caption: Generalized synthetic pathway for substituted pyridazinones.

5-Methylpyridazin-3(2H)-one

This analog features a methyl group instead of a methoxy group at the 5-position.

Table 2: Physicochemical Properties of 5-Methylpyridazin-3(2H)-one

| Property | Value | Source |

| CAS Number | 54709-94-3 | |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | |

| Appearance | Light yellow to yellow crystalline powder | |

| Melting Point | 125-129 °C |

Experimental Workflow: Biological Screening

While specific signaling pathways for this compound are not detailed, a general workflow for screening the biological activity of such a compound is outlined below.

Caption: General workflow for assessing the biological activity of a novel compound.

Conclusion

While a detailed technical guide for this compound cannot be provided due to the lack of a specific CAS number and associated public data, this document offers a starting point for researchers by providing information on closely related, well-documented analogs. The data and generalized workflows presented for 4-Chloro-5-methoxypyridazin-3(2H)-one and 5-Methylpyridazin-3(2H)-one can serve as a valuable reference for designing synthetic strategies and experimental plans for novel pyridazinone derivatives. Further research is warranted to isolate, characterize, and determine the biological and chemical properties of this compound.

References

Potential Therapeutic Targets of 5-Methoxypyridazin-3(2H)-one: A Technical Guide to a Versatile Scaffold

Disclaimer: This technical guide explores the potential therapeutic targets of the 5-Methoxypyridazin-3(2H)-one core structure. It is important to note that while the pyridazin-3(2H)-one scaffold is a component of numerous biologically active compounds, specific experimental data for this compound is not extensively available in the public domain. Therefore, this document focuses on the established and potential therapeutic applications of the broader class of pyridazinone derivatives, providing a framework for research and drug development professionals.

Introduction

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been investigated for the treatment of cardiovascular diseases and cancer, acting on various biological targets. This guide provides an in-depth overview of the key therapeutic targets associated with the pyridazinone core, supported by quantitative data from studies on its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Cardiovascular Applications: Targeting Vasodilation

Pyridazinone derivatives have shown significant promise as vasodilators, primarily through two key mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of the renin-angiotensin system.

Phosphodiesterase (PDE) Inhibition

Certain pyridazinone derivatives act as inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, pyridazinones can increase intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation.[1] Notably, derivatives have shown activity against PDE3 and PDE5.[2][3]

| Compound Class | Target | IC50 | Reference |

| Pyrazolopyrimidopyridazinones | PDE5 | 8.3 nM | [4] |

| 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues | PDE3 | 0.07 µM | [2] |

| Imidazoquinazolinones | PDE5 | Potency comparable to Sildenafil | [5] |

| Pyrazolopyridopyridazines | PDE5 | More potent than Sildenafil | [6] |

| Tadalafil (contains a related heterocyclic system) | PDE5 | 5 nM | [7] |

Renin-Angiotensin System Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Pyridazinone derivatives have been explored as antagonists of this system, primarily by inhibiting the angiotensin-converting enzyme (ACE). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

| Compound | Target | IC50 | Reference |

| Pyridazinone Derivative (Compound 6) | ACE | 5.78 µg/mL | [8] |

| Lisinopril (Standard) | ACE | 0.85 µg/mL | [8] |

Anticancer Applications: Targeting Cell Proliferation and Survival

A significant body of research highlights the potential of pyridazinone derivatives as anticancer agents. These compounds have demonstrated cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Pyridazinone derivatives have shown potent activity against various cancer cell lines, including those from colon, breast, lung, and gastric cancers.

| Compound/Derivative | Cancer Cell Line | IC50 / CC50 | Reference |

| Pyr-1 | MDA-MB-231 (Breast) | 0.33 µM | [9][10] |

| Pyr-1 | NCI-H460 (Lung) | 2.63 µM | [9][10] |

| Pyridazinone Derivative (11o) | Capan-1 (Pancreatic) | 1.4 µM | [11] |

| Pyridazinone Derivative (4b) | MCF-7 (Breast) | 3.29 µM | [11] |

| Pyridazinone Derivative (4b) | HCT-116 (Colon) | 3.64 µM | [11] |

| Pyridazinone Derivative (4aa) | Saos-2 (Osteosarcoma) | ~10 µM | [12] |

| Pyridazinone Derivative (4ba) | MNNG (Osteosarcoma) | ~10 µM | [12] |

| Diarylurea Pyridazinone (10l, 17a) | Various (60 cell lines) | GI50: 1.66–100 μM | [13] |

Experimental Protocols

Synthesis of Pyridazinone Derivatives

A general method for synthesizing pyridazinone derivatives involves the reaction of 2(3H)-furanones with hydrazine hydrate. This process typically involves a ring-opening of the furanone to form a hydrazide intermediate, followed by intramolecular cyclization to yield the pyridazinone ring.[14]

Protocol 1: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones [14]

-

Dissolve the appropriate 2(3H)-furanone derivative in a suitable solvent (e.g., absolute ethanol).

-

Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

-

Continue stirring for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

If a precipitate (the hydrazide intermediate) forms, collect it by filtration, wash with cold ethanol, and dry.

-

Suspend the dried hydrazide intermediate in a solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl or glacial acetic acid).

-

Heat the mixture to reflux and monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol 2: MTT Assay for Cytotoxicity [15]

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyridazinone derivatives and a vehicle control (e.g., DMSO). Doxorubicin can be used as a positive control.

-

Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Angiotensin-Converting Enzyme (ACE) Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of ACE.

Protocol 3: ACE Inhibitory Assay [8]

-

Prepare a reaction mixture containing the substrate for ACE (e.g., 3-hydroxybutyrate glycylglycylglycine - 3HB-GGG), ACE, and the test pyridazinone derivative at various concentrations.

-

Initiate the enzymatic reaction and incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

During incubation, the substrate is cleaved by ACE.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, using a specific kit like the Dojindo ACE Kit-WST).

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Conclusion

The pyridazin-3(2H)-one scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. While specific data on this compound is limited, the extensive research on its derivatives clearly indicates significant potential in targeting key enzymes and receptors involved in cardiovascular diseases and cancer. The primary mechanisms of action for the cardiovascular effects of pyridazinone derivatives involve the inhibition of phosphodiesterases and the renin-angiotensin system. In oncology, these compounds exhibit potent cytotoxicity against a broad range of cancer cell lines. Further investigation into the structure-activity relationships of 5-substituted pyridazinones, including the 5-methoxy variant, is warranted to fully elucidate their therapeutic potential and to design more potent and selective drug candidates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich pharmacology of this important heterocyclic scaffold.

References

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of phosphodiesterase 3, 4, and 5 induces endolymphatic hydrops in mouse inner ear, as evaluated with repeated 9.4T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 5-Methoxypyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. For novel heterocyclic compounds such as 5-Methoxypyridazin-3(2H)-one, a pyridazinone derivative with potential therapeutic applications, early and accurate assessment of solubility and stability is a critical determinant of its journey from the laboratory to clinical use. This technical guide provides an in-depth overview of the core methodologies for evaluating the aqueous solubility and chemical stability of this compound, offering detailed experimental protocols and data presentation formats to aid researchers in this essential endeavor.

Physicochemical Properties: The Foundation of Drugability

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on the pyridazinone scaffold. Compounds in this class often exhibit a range of aqueous solubilities and can be susceptible to degradation under certain environmental conditions. Therefore, rigorous experimental evaluation is non-negotiable.

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. Two primary methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) methods.

Data Presentation: Solubility of this compound

The following table illustrates a typical format for presenting solubility data. Note that the values provided are hypothetical and serve as a template for reporting experimental findings.

| Parameter | pH 1.2 (SGF) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) | pH 7.4 (Phosphate Buffer) |

| Kinetic Solubility (µg/mL) | 150 | 145 | 140 | 138 |

| Thermodynamic Solubility (µg/mL) | 120 | 118 | 115 | 112 |

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid powder)

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Acetate Buffer, pH 4.5

-

Phosphate Buffer, pH 6.8 and 7.4

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or LC-MS system

-

Validated analytical method for this compound

Procedure:

-

Add an excess amount of solid this compound to vials containing each of the specified aqueous buffers.

-

Incubate the vials in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm filter.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method.

-

Perform the experiment in triplicate for each buffer condition.

References

An In-depth Technical Guide to 5-Methoxypyridazin-3(2H)-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key information, including detailed experimental protocols and spectroscopic data, to facilitate further investigation and exploitation of this promising molecule.

Introduction

The pyridazinone core is a versatile pharmacophore found in numerous compounds with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The substitution pattern on the pyridazinone ring plays a crucial role in determining the specific biological targets and pharmacological profile of the resulting derivatives. The presence of a methoxy group at the 5-position of the pyridazin-3(2H)-one ring is anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide focuses specifically on the current state of knowledge regarding this compound.

Synthesis of this compound

The direct synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic strategy involves a two-step process starting from the commercially available 4,5-dichloro-3(2H)-pyridazinone. This approach relies on the differential reactivity of the chlorine atoms at the C4 and C5 positions of the pyridazinone ring.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-chloro-5-methoxy-3(2H)-pyridazinone

The first step involves the nucleophilic substitution of one of the chlorine atoms in 4,5-dichloro-3(2H)-pyridazinone with a methoxy group. The chlorine at the C5 position is generally more susceptible to nucleophilic attack.

Experimental Protocol (Hypothetical):

A solution of 4,5-dichloro-3(2H)-pyridazinone in a suitable solvent such as methanol is treated with a stoichiometric amount of sodium methoxide. The reaction mixture is stirred at room temperature or heated to reflux to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield 4-chloro-5-methoxy-3(2H)-pyridazinone (CAS No: 63910-43-0)[1][2].

Step 2: Selective Dechlorination of 4-chloro-5-methoxy-3(2H)-pyridazinone

The second and crucial step is the selective removal of the chlorine atom at the C4 position. Catalytic hydrogenation is a common and effective method for the dechlorination of chloro-heterocycles[3][4][5].

Experimental Protocol (Hypothetical):

4-chloro-5-methoxy-3(2H)-pyridazinone is dissolved in a suitable solvent like ethanol or methanol. A palladium-based catalyst, such as palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either at atmospheric pressure or under elevated pressure in a hydrogenation apparatus. The reaction is typically carried out at room temperature and monitored until the starting material is consumed. After filtration to remove the catalyst, the solvent is evaporated to yield this compound. Purification can be achieved by recrystallization or chromatography. The success of this step hinges on the selectivity of the catalyst to cleave the C-Cl bond without affecting other functional groups in the molecule.

Spectroscopic and Physicochemical Properties

While specific experimental data for this compound is scarce, the expected spectroscopic characteristics can be inferred from the analysis of closely related pyridazinone derivatives[6][7][8][9][10][11][12].

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristics |

| ¹H NMR | A singlet for the methoxy protons (O-CH₃) around δ 3.8-4.0 ppm. Aromatic protons on the pyridazinone ring would appear as distinct signals, with their chemical shifts and coupling patterns dependent on the solvent. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | A signal for the methoxy carbon (O-CH₃) around δ 55-60 ppm. Carbonyl carbon (C=O) signal expected in the range of δ 160-170 ppm. Signals for the olefinic carbons of the pyridazinone ring would also be present in the aromatic region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₅H₆N₂O₂ = 126.11 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or other small neutral molecules. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-O-C stretching of the methoxy group (around 1050-1250 cm⁻¹). |

Biological Activities and Potential Applications

The biological activities of this compound have not been specifically reported. However, the broader class of pyridazinone derivatives exhibits a remarkable range of pharmacological properties, suggesting potential avenues for investigation for this specific compound[13][14][15][16][17][18][19].

Anticancer Activity

Many pyridazinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival. The substitution pattern on the pyridazinone ring is critical for this activity.

Cardiovascular Effects

Certain pyridazinone derivatives have been investigated for their cardiovascular effects, such as vasorelaxant and antihypertensive properties. These effects are often mediated through the modulation of ion channels or signaling pathways involved in vascular tone.

Anti-inflammatory and Analgesic Properties

The pyridazinone scaffold is present in compounds with significant anti-inflammatory and analgesic activities. These effects are often attributed to the inhibition of enzymes like cyclooxygenases (COX).

Other Potential Applications

The diverse biological activities reported for pyridazinone derivatives also include antimicrobial, anticonvulsant, and herbicidal effects, indicating a broad potential for the application of this compound in various fields.

Future Directions

The current body of literature on this compound is limited, presenting a significant opportunity for further research. Key areas for future investigation include:

-

Development and optimization of a reliable and high-yielding synthesis for this compound.

-

Comprehensive spectroscopic and physicochemical characterization of the pure compound.

-

Systematic evaluation of its biological activities across a range of assays to identify potential therapeutic applications. This should include screening for anticancer, anti-inflammatory, cardiovascular, and antimicrobial activities.

-

Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related derivatives to understand the impact of the 5-methoxy group and to optimize biological activity.

-

Investigation of its mechanism of action for any identified biological activities to elucidate the molecular targets and signaling pathways involved.

Conclusion

This compound represents an under-explored molecule within the pharmacologically significant class of pyridazinones. While direct experimental data is currently lacking, this technical guide has outlined a plausible synthetic approach and predicted its key chemical properties based on the extensive literature on related compounds. The diverse biological activities associated with the pyridazinone scaffold strongly suggest that this compound is a promising candidate for further investigation in the field of drug discovery and development. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 12. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]

- 13. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sarpublication.com [sarpublication.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. benchchem.com [benchchem.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for 5-Methoxypyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class, a group of molecules known for a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of this compound, starting from commercially available precursors. Additionally, it outlines potential applications and suggested experimental protocols for evaluating its biological activity based on the known pharmacological profiles of structurally related pyridazinone derivatives.

Introduction

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties. These properties include antimicrobial, anti-inflammatory, analgesic, and cytotoxic activities. The introduction of various substituents onto the pyridazinone core allows for the fine-tuning of its biological effects. The methoxy group, in particular, is a common substituent in many biologically active molecules and can influence properties such as solubility, metabolic stability, and receptor binding. This document details the synthesis of this compound and proposes experimental avenues to explore its therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 4,5-Dichloro-3(2H)-pyridazinone, followed by a selective nucleophilic substitution with a methoxide source.

Part 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

This procedure is adapted from the known synthesis of dichloropyridazinones from mucochloric acid derivatives.

Materials and Reagents:

-

2,3-dichloro-4-oxobut-2-enoic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1.06 mol) in deionized water (500 mL).

-

Carefully add concentrated hydrochloric acid (110 mL) to the hydrazine solution. Heat the mixture to boiling.

-

In a separate beaker, prepare a boiling solution of 2,3-dichloro-4-oxobut-2-enoic acid (1 mol) in deionized water (200 mL).

-

Slowly add the hot 2,3-dichloro-4-oxobut-2-enoic acid solution to the boiling hydrazine hydrochloride solution with vigorous stirring.

-

An exothermic reaction will occur. Continue stirring for 15 minutes after the addition is complete.

-

Allow the reaction mixture to cool slightly and filter the warm solution through a Buchner funnel to collect the precipitated product.

-

Wash the collected solid with a small amount of cold water and dry to obtain 4,5-Dichloro-3(2H)-pyridazinone.

Data Presentation: Physical and Spectral Data of 4,5-Dichloro-3(2H)-pyridazinone

| Property | Value |

| Appearance | Beige solid |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.98 g/mol |

| Melting Point | 200-202 °C |

Part 2: Synthesis of this compound

This proposed protocol is based on the principles of nucleophilic aromatic substitution on dihalopyridazinones.

Materials and Reagents:

-

4,5-Dichloro-3(2H)-pyridazinone

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Experimental Protocol:

-

Dissolve 4,5-Dichloro-3(2H)-pyridazinone (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of sodium methoxide (1 equivalent) in anhydrous methanol dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation: Expected Physical and Spectral Data of this compound

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| ¹H NMR | Signals corresponding to the methoxy protons and the pyridazinone ring protons. |

| ¹³C NMR | Signals corresponding to the methoxy carbon and the carbons of the pyridazinone ring. |

| Mass Spectrometry | M+ peak corresponding to the molecular weight. |

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Applications and Experimental Protocols

While specific biological data for this compound is not extensively reported, the broader class of pyridazinone derivatives exhibits significant pharmacological activities.[1] Therefore, it is plausible that this compound may possess similar properties. The following are suggested areas of investigation and corresponding experimental protocols.

Antimicrobial Activity

Many pyridazinone derivatives have demonstrated antibacterial and antifungal properties.

Suggested Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate bacterial or fungal growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | To be determined |

| Escherichia coli (Gram-negative) | To be determined |

| Candida albicans (Fungus) | To be determined |

Cytotoxic Activity

Pyridazinone derivatives have been investigated for their potential as anticancer agents.

Suggested Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | To be determined |

| HeLa (Cervical Cancer) | To be determined |

| A549 (Lung Cancer) | To be determined |

Anti-inflammatory Activity

Certain pyridazinone derivatives have shown anti-inflammatory effects.

Suggested Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Determine the effect of the compound on NO production and assess its anti-inflammatory potential.

Data Presentation: Hypothetical Anti-inflammatory Activity Data

| Compound Concentration (µM) | Nitric Oxide (NO) Production (% of Control) |

| Control (LPS only) | 100% |

| 1 | To be determined |

| 10 | To be determined |

| 100 | To be determined |

Biological Activity Screening Workflow

Caption: Workflow for biological screening of this compound.

Potential Signaling Pathway Involvement

Given that many pyridazinone derivatives exhibit their biological effects through the modulation of cellular signaling pathways, a potential mechanism of action for this compound could involve the inhibition of protein kinases. Kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is often implicated in diseases like cancer.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methoxypyridazin-3(2H)-one

Introduction

5-Methoxypyridazin-3(2H)-one and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds. This document provides an overview of potential analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, that can be adapted for the analysis of this compound.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following tables summarize analytical data for structurally related pyridazinone and pyridine derivatives found in the literature. This information can serve as a starting point for method development.

Table 1: Example HPLC Parameters for Pyridazinone-Related Compounds

| Parameter | Value | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1][2] |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 2.0-4.0) | [1][2] |

| Detection | UV at 239 nm | [1] |

| Flow Rate | 1.0 mL/min | [2] |

| Internal Standard | Phenacetin | [1] |

Table 2: Example GC-MS Parameters for Nitrogen-Containing Heterocycles

| Parameter | Value | Reference |

| Column | 5% Phenyl Polymethylsiloxane | [3] |

| Injection Mode | Splitless | [4] |

| Inlet Temperature | 250-300 °C | [3] |

| Oven Program | Initial temp. 50-100°C, ramp to 280-300°C | [3][4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [3] |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | [4][5] |

Table 3: 1H and 13C NMR Data for a Substituted Pyridazinone Derivative [6]

Compound: 6-Acety-4-(4-nitrophenyl)l-2-phenylpyridazin-3(2H)-one

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 1H | 2.51 | s |

| 7.51 | t, J = 7.8 | |

| 7.58 | t, J = 7.8 | |

| 7.70 | d, J = 7.8 | |

| 8.11 | s | |

| 8.14 | d, J = 8.4 | |

| 8.31 | d, J = 8.4 | |

| 13C | 25.1 | - |

| 123.8 | - | |

| 126.4 | - | |

| 126.8 | - | |

| 129.25 | - | |

| 129.30 | - | |

| 130.7 | - | |

| 137.5 | - | |

| 140.4 | - | |

| 142.0 | - | |

| 142.5 | - | |

| 148.3 | - | |

| 159.1 | - | |

| 195.1 | - |

Experimental Protocols

HPLC-UV Method for Quantification

This protocol describes a reverse-phase HPLC method with UV detection, suitable for the quantification of this compound in bulk material or simple formulations.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile. A starting point could be a 70:30 (v/v) mixture of buffer to acetonitrile.[1][2]

-

Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Isocratic mixture of 25 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be 230-280 nm).

-

-